N-(1,3-benzothiazol-2-yl)-3,5-dibromo-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystallographic and Optical Properties
N-(1,3-Benzothiazol-2-yl)-3,5-dibromo-2-methoxybenzamide, a heterocyclic organic compound, has been synthesized and structurally characterized to explore its crystallographic and optical properties. The compound's molecular structure was confirmed by gas chromatographic mass spectrometry (GC-MS), and its crystallization in a triclinic system was revealed through single crystal X-ray diffraction studies. The compound exhibited notable optical properties with an absorbance band in the UV-NIR region and an optical band gap measured at 3.67 eV. Such characteristics suggest potential applications in materials science, particularly in the development of optoelectronic devices (Prabukanthan et al., 2020).
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated, indicating promising activity against certain bacterial and fungal strains. The compound's structure, featuring the benzothiazole moiety, is key to its biological activity, suggesting potential uses in developing new antimicrobial agents. Such compounds could provide a foundation for new treatments in the fight against resistant microbial strains, highlighting the importance of heterocyclic compounds in medicinal chemistry research (Desai et al., 2013).
Antitumor and Apoptotic Induction
Research into the antitumor effects of benzothiazole derivatives, including compounds similar to this compound, has demonstrated significant antiproliferative activity against various cancer cell lines. These compounds have been found to induce apoptosis, particularly in human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. The presence of the benzothiazole moiety is crucial for the proapoptotic effect, indicating the potential of such compounds in cancer therapy research (Corbo et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide interacts with its targets by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and fever generation .
Result of Action
The inhibition of COX enzymes by N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide results in a decrease in prostaglandin production . This leads to a reduction in inflammation and pain, providing relief for conditions such as arthritis .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The compound has been evaluated for anti-inflammatory activity, showing promising results
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
There is also limited information on any effects it may have on metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,5-dibromo-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2O2S/c1-21-13-9(6-8(16)7-10(13)17)14(20)19-15-18-11-4-2-3-5-12(11)22-15/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFMNCRARVEZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.